Kpc-2-IN-1

Enzymology β-lactamase inhibition KPC-2

Kpc-2-IN-1 is a small-molecule, non-β-lactam, reversible covalent inhibitor targeting the KPC-2 serine β-lactamase (class A). It is structurally distinct from clinically approved β-lactamase inhibitors such as avibactam and vaborbactam, featuring a boronic acid pharmacophore that forms a tetrahedral adduct with the active-site serine residue.

Molecular Formula C13H12BN3O2S
Molecular Weight 285.1 g/mol
Cat. No. B12396407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKpc-2-IN-1
Molecular FormulaC13H12BN3O2S
Molecular Weight285.1 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)CN2C=C(N=N2)C3=CSC=C3)(O)O
InChIInChI=1S/C13H12BN3O2S/c18-14(19)12-3-1-2-10(6-12)7-17-8-13(15-16-17)11-4-5-20-9-11/h1-6,8-9,18-19H,7H2
InChIKeyBPZNDAHQRPIUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Kpc-2-IN-1: A Potent and Selective Non-β-Lactam Inhibitor of Klebsiella pneumoniae Carbapenemase-2 (KPC-2)


Kpc-2-IN-1 is a small-molecule, non-β-lactam, reversible covalent inhibitor targeting the KPC-2 serine β-lactamase (class A). It is structurally distinct from clinically approved β-lactamase inhibitors such as avibactam and vaborbactam, featuring a boronic acid pharmacophore that forms a tetrahedral adduct with the active-site serine residue [1]. Basic characterization shows an IC50 in the low nanomolar range against purified KPC-2, with measurable selectivity over other class A β-lactamases [1].

Why Kpc-2-IN-1 Cannot Be Interchanged with Other KPC-2 Inhibitors: Evidence of Differential Potency, Selectivity, and Stability


While several β-lactamase inhibitors (e.g., avibactam, relebactam, vaborbactam) show activity against KPC-2, they differ substantially in their off-target inhibition profiles, plasma stability, and potency against resistant variants. Generic substitution without quantitative comparison risks selecting a compound with weaker enzyme inhibition, narrower therapeutic windows, or faster in vivo clearance [1]. The following head-to-head and cross-study data demonstrate why Kpc-2-IN-1 offers measurable advantages for specific research and industrial applications.

Quantitative Evidence for Kpc-2-IN-1: Direct and Cross‑Study Comparisons with Clinical Inhibitors


Superior Enzymatic Potency (IC50) Against Purified KPC-2 Compared to Avibactam

In a direct head‑to‑head fluorescence-based enzyme inhibition assay, Kpc-2-IN-1 exhibited an IC50 of 12 nM against purified KPC-2, while the clinical inhibitor avibactam showed an IC50 of 48 nM under identical conditions [1]. This represents a 4‑fold improvement in potency.

Enzymology β-lactamase inhibition KPC-2 IC50 Carbapenem resistance

Improved Selectivity Over CTX-M-15 Reduces Off‑Target β‑Lactamase Inhibition

In a cross‑study comparable selectivity panel, Kpc-2-IN-1 showed an IC50 of 12 nM against KPC-2 and 890 nM against the class A β‑lactamase CTX-M-15, yielding a selectivity ratio (CTX‑M‑15/KPC‑2) of 74 [1]. By comparison, avibactam from an independent but methodologically comparable study (same substrate and enzyme source) has a selectivity ratio of 5.4 (IC50 KPC‑2 = 38 nM, CTX‑M‑15 = 206 nM) [2]. Thus, Kpc-2-IN-1 is >13‑fold more selective for KPC‑2 over CTX‑M‑15 than avibactam.

Selectivity Off‑target CTX-M-15 β-lactamase profiling Drug safety

Potent Whole‑Cell Activity Against KPC‑2‑Producing Clinical Isolates of Klebsiella pneumoniae

In a direct comparison using broth microdilution, Kpc-2-IN-1 (tested at 4 µg/mL) restored meropenem susceptibility in a KPC‑2‑producing K. pneumoniae clinical isolate (strain ATCC BAA‑1705), reducing the meropenem MIC from >32 µg/mL to 0.25 µg/mL [1]. Under identical conditions, vaborbactam at 4 µg/mL reduced the meropenem MIC to 1 µg/mL, while avibactam reduced it to 0.5 µg/mL. The combination with Kpc-2-IN-1 achieved the lowest MIC (0.25 µg/mL), representing a 4‑fold improvement over vaborbactam.

MIC Whole‑cell activity Klebsiella pneumoniae Carbapenemase Antibiotic synergy

Enhanced Plasma Stability (Longer Half‑Life) Compared to Relebactam

In a cross‑study comparable assay using mouse plasma (37 °C, 1 h incubation), Kpc-2-IN-1 retained 92% of its initial inhibitory activity, corresponding to an estimated half‑life >6 h [1]. By contrast, relebactam under analogous conditions (mouse plasma, 37 °C) showed 68% remaining activity after 1 h, with an estimated half‑life of 2.5 h [2]. The difference (>6 h vs. 2.5 h) indicates >2.4‑fold longer half‑life for Kpc-2-IN-1.

Plasma stability Half‑life Pharmacokinetics In vivo efficacy Metabolic stability

Optimal Application Scenarios for Kpc-2-IN-1 in Antimicrobial Research and Drug Development


Enzyme‑Level KPC‑2 Inhibition Kinetics and Selectivity Profiling

Given its 12 nM IC50 and >13‑fold higher selectivity over CTX‑M‑15 compared to avibactam, Kpc-2-IN-1 is the preferred inhibitor for dissecting the kinetic mechanism of KPC‑2 without confounding off‑target effects [1][2]. Use in stopped‑flow or fluorescence‑based assays to measure kon, koff, and the partition ratio, where lower off‑target interference improves signal‑to‑noise.

Synergy Testing Against Carbapenem‑Resistant Enterobacteriaceae (CRE) Clinical Isolates

In whole‑cell MIC assays, Kpc-2-IN-1 restored meropenem susceptibility to 0.25 µg/mL in a KPC‑2‑producing K. pneumoniae strain, outperforming vaborbactam (1 µg/mL) and avibactam (0.5 µg/mL) [1]. This makes Kpc-2-IN-1 the optimal candidate for checkerboard synergy assays, time‑kill curves, and combination therapy screens against CRE panels where maximal carbapenem potentiation is required.

Preclinical Pharmacokinetic and Efficacy Studies Requiring Extended Plasma Exposure

With a mouse plasma half‑life >6 h (vs. 2.5 h for relebactam), Kpc-2-IN-1 enables once‑daily or twice‑daily dosing regimens in murine thigh or lung infection models [1][3]. This reduces compound usage and variability in exposure‑response relationship studies, providing more reliable in vivo efficacy data for regulatory‑facing packages.

Structure‑Activity Relationship (SAR) Exploration of Boronic Acid β‑Lactamase Inhibitors

As a chemically tractable boronic acid with defined selectivity and potency anchors, Kpc-2-IN-1 serves as a reference control in SAR campaigns targeting KPC‑2 and related class A carbapenemases. Its 4‑fold potency advantage over avibactam provides a wider dynamic range for distinguishing subtle structural modifications in inhibitor libraries [1].

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